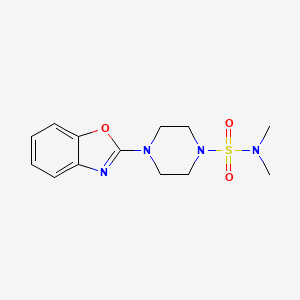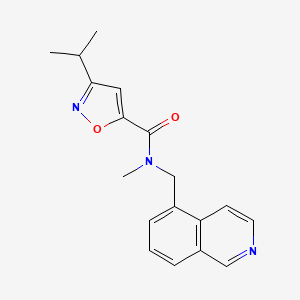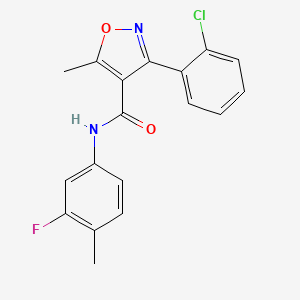
3-nitrobenzaldehyde thiosemicarbazone
Vue d'ensemble
Description
3-nitrobenzaldehyde thiosemicarbazone is a useful research compound. Its molecular formula is C8H8N4O2S and its molecular weight is 224.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 224.03679668 g/mol and the complexity rating of the compound is 276. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitrypanosomal Potential
Rodrigues et al. (2008) explored the antitrypanosomal potential of ruthenium(II) complexes with N4-methyl-4-nitrobenzaldehyde thiosemicarbazone. These complexes demonstrated the formation of a nitro anion radical, an intermediate in the mechanism of nitro-containing antitrypanosomal drugs, suggesting their potential as antitrypanosomal drugs. Additionally, their natural fluorescence provides a means to monitor their concentration in biological systems (Rodrigues et al., 2008).
Anticancer Activity
Sibuh et al. (2021) synthesized 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) and evaluated its in vitro anticancer activities against various cell lines. Molecular docking studies indicated that 4-NBTSc potentially binds to targeted proteins, showing significant anticancer potential (Sibuh et al., 2021).
Structural Properties and Solvent Effects
Kitaev and Arbuzov (1960) studied the structural properties of p-Nitrobenzaldehyde thiosemicarbazone. They examined its tautomerism and geometric isomerism, observing structural changes in different solvents, which is significant for understanding its reactivity and interaction in various environments (Kitaev & Arbuzov, 1960).
Cholinesterase Inhibitory Activity
Khan et al. (2023) synthesized para-substituted thiosemicarbazone derivatives, including 4-nitrobenzaldehyde thiosemicarbazone, and evaluated them for anticholinesterase inhibitory activity. Some compounds showed potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Khan et al., 2023).
Antibacterial Applications
Verma et al. (2023) synthesized Cu(II) complexes with 3-nitrobenzaldehyde thiosemicarbazone and other ligands. These complexes demonstrated significant antibacterial activity against various bacteria, highlighting their potential in developing new antibacterial agents (Verma et al., 2023).
Antileishmanial Activity and Nanoparticle Encapsulation
Britta et al. (2016) demonstrated the antileishmanial activity of a 4-nitrobenzaldehyde thiosemicarbazone compound. They also explored the synthesis of nanoparticles encapsulating this compound, which could improve its bioavailability and therapeutic efficacy (Britta et al., 2016).
Electrochemical Behavior
Kang et al. (2004) investigated the electrochemical behavior of this compound. Their study provided insights into its electrochemical properties, which are essential for applications in electrochemistry and sensor technologies (Kang et al., 2004).
Mécanisme D'action
Target of Action
The primary target of 3-Nitrobenzaldehyde Thiosemicarbazone is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has been associated with various diseases, including cancer, rheumatoid arthritis, and muscular dystrophy .
Mode of Action
This compound inhibits the activity of cathepsin B . The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing its normal substrate from interacting with it . This results in a decrease in the enzyme’s activity .
Biochemical Pathways
The inhibition of cathepsin B by this compound affects the proteolytic pathways in the cell . As cathepsin B is involved in the degradation of proteins, its inhibition can lead to the accumulation of these proteins, potentially disrupting cellular homeostasis .
Pharmacokinetics
The compound is known to be sparingly soluble in water but dissolves in organic solvents like ethanol, methanol, chloroform, and dichloromethane . These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of cathepsin B by this compound can lead to the disruption of protein turnover within the cell . This could potentially affect various cellular processes and lead to cellular dysfunction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by factors such as pH, temperature, and the presence of metal ions or oxidizing agents . Furthermore, its solubility in different solvents could influence its distribution within the body and its interaction with its target .
Safety and Hazards
3-Nitrobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Analyse Biochimique
Biochemical Properties
3-Nitrobenzaldehyde thiosemicarbazone demonstrates a versatile nature in forming coordination complexes with various metals . The nitrogen and sulfur atoms in its structure serve as potential coordination sites, allowing for the formation of diverse complexes with different metals . These complexes exhibit bioactive properties in medicinal chemistry, serve as catalysts in catalytic processes, and contribute to the development of novel materials with tailored functionalities in material science . The compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and stability .
Cellular Effects
This compound has been shown to exhibit cytotoxic activities against various cancer cell lines . It influences cell function by inducing apoptosis, inhibiting cell proliferation, and disrupting cellular metabolism . The compound affects cell signaling pathways and gene expression, leading to changes in cellular behavior and function . Studies have demonstrated its potential as an anticancer agent, with significant effects on cell viability and growth inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form coordination complexes with metal ions . These complexes can inhibit or activate enzymes, leading to changes in cellular processes . The compound’s interaction with biomolecules, such as proteins and enzymes, results in alterations in their structure and function . Additionally, this compound can modulate gene expression, further influencing cellular activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and interaction with other compounds . The compound is generally stable under normal conditions, but factors such as pH, temperature, and the presence of metal ions or oxidizing agents can influence its stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits significant anticancer activity, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I metabolic reactions such as dehydrogenation, hydroxylation, oxidative desulfuration, and demethylation . These metabolic processes can influence the compound’s bioavailability, activity, and excretion . The interaction with enzymes and cofactors during these metabolic pathways can also affect the compound’s efficacy and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution within the body can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-2-1-3-7(4-6)12(13)14/h1-5H,(H3,9,11,15)/b10-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRJOBJZEOGDLA-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425937 | |
| Record name | 3-Nitrobenzaldehyde thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5706-76-3 | |
| Record name | NSC76228 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitrobenzaldehyde thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-nitrobenzaldehyde thiosemicarbazone?
A1: this compound has the molecular formula C8H8N4O2S []. Structural analysis reveals that the molecule exists in an E configuration around both C=N bonds [].
Q2: How does this compound interact with metal ions?
A2: Research suggests that this compound acts as a bidentate ligand, coordinating with metal ions like Cu(II) and Co(II) [, ]. This interaction leads to the formation of octahedral complexes, where two molecules of the thiosemicarbazone ligate to the central metal ion [, ].
Q3: What are the potential applications of this compound and its metal complexes?
A3: Studies have explored the antibacterial activity of this compound metal complexes [, ]. These complexes exhibited promising in vitro activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis [, ]. Further research is needed to investigate their potential as antibacterial agents.
Q4: What electrochemical properties have been observed for this compound?
A4: Electrochemical studies using nano-γ-Al2O3 modified electrodes revealed a quasi-reversible redox behavior for this compound []. The formal potential of this redox reaction was found to be pH-dependent, shifting negatively with increasing pH values [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1-(3-PYRIDYL)METHYLIDENE]METHANESULFONOHYDRAZIDE](/img/structure/B5603454.png)
![N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5603455.png)
![(3R*,4S*)-3,4-dimethyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidin-4-ol](/img/structure/B5603459.png)
![N-(2,6-dimethylphenyl)-2-[2-(2-methylpropoxy)phenoxy]acetamide](/img/structure/B5603467.png)
![2-[4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZIN-1-YL]PHENOL](/img/structure/B5603475.png)
![1-(4-methylphenyl)-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B5603482.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(2-naphthyloxy)piperidine-4-carboxylic acid](/img/structure/B5603489.png)
![1-[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5603497.png)



![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5603545.png)

